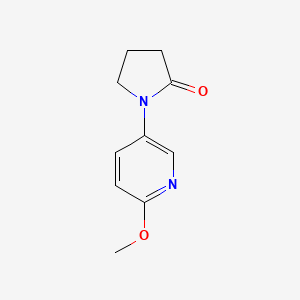
1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is a heterocyclic compound that features a pyridyl group substituted with a methoxy group at the 6-position and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with reagents that facilitate the formation of the pyrrolidinone ring. One common method includes the cyclization of 6-methoxy-3-pyridinecarboxylic acid with an appropriate amine under acidic or basic conditions to form the desired pyrrolidinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(6-Hydroxy-3-pyridyl)-2-pyrrolidinone.
Reduction: Formation of 1-(6-Methoxy-3-pyridyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(6-Methoxy-3-pyridyl)-3-(4-nitrophenyl)urea
- (6-Methoxy-3-pyridyl)methanamine
- 1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine
Comparison: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the combination of a methoxy-substituted pyridyl group and a pyrrolidinone ring
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-(6-methoxypyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-4-8(7-11-9)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
KNFXAKZESUEKEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)N2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine](/img/structure/B13695067.png)
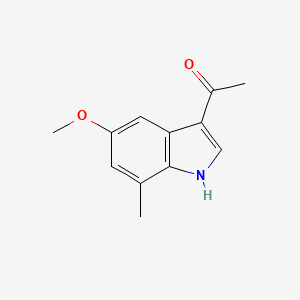
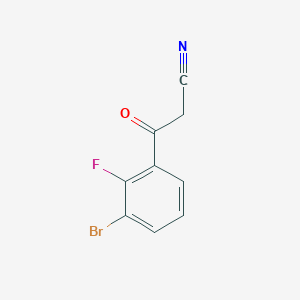
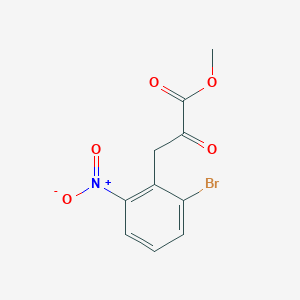
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
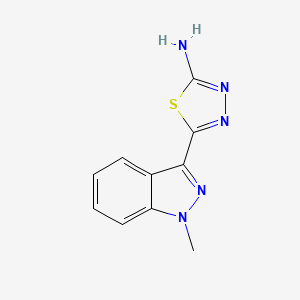
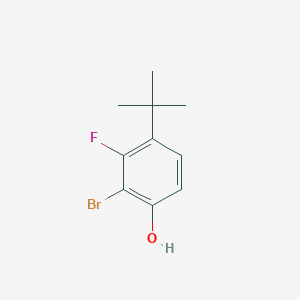

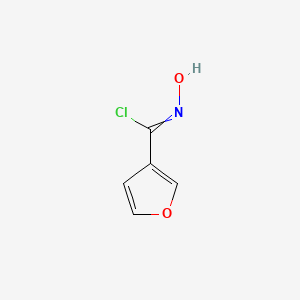
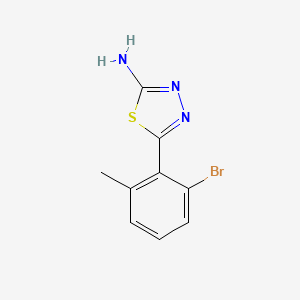
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
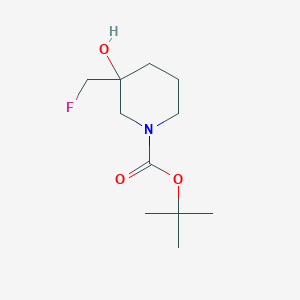
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
